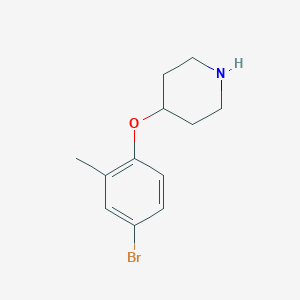
4-(4-溴-2-甲基苯氧基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromo-2-methylphenoxy)piperidine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17. It is used primarily in biochemical research, particularly in the field of proteomics .
科学研究应用
4-(4-Bromo-2-methylphenoxy)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the modulation of biological pathways, particularly those involving neurotransmitters.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes.
准备方法
The synthesis of 4-(4-Bromo-2-methylphenoxy)piperidine typically involves the reaction of 4-bromo-2-methylphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of 4-(4-Bromo-2-methylphenoxy)piperidine .
化学反应分析
4-(4-Bromo-2-methylphenoxy)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups. Common reducing agents include lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
作用机制
The mechanism of action of 4-(4-Bromo-2-methylphenoxy)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
4-(4-Bromo-2-methylphenoxy)piperidine can be compared with other similar compounds, such as:
4-[(4-Bromo-2-methylphenoxy)methyl]piperidine: This compound has a similar structure but includes a methyl group attached to the piperidine ring.
4-(4-Chloro-2-methylphenoxy)piperidine: This compound has a chlorine atom instead of a bromine atom.
4-(4-Fluoro-2-methylphenoxy)piperidine: This compound has a fluorine atom instead of a bromine atom.
The uniqueness of 4-(4-Bromo-2-methylphenoxy)piperidine lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets .
生物活性
4-(4-Bromo-2-methylphenoxy)piperidine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the piperidine ring, along with the brominated phenoxy group, contributes to its unique pharmacological profile. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
4-(4-Bromo-2-methylphenoxy)piperidine features a piperidine ring connected to a phenoxy group substituted with a bromine atom and a methyl group. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The mechanism of action for 4-(4-Bromo-2-methylphenoxy)piperidine involves its interaction with specific molecular targets such as receptors or enzymes. It is believed to modulate the activity of these targets, influencing cellular signaling pathways. Notably, compounds with similar structures have shown potential in targeting neurotransmitter systems, which may lead to antidepressant effects and other therapeutic applications.
1. Antidepressant Effects
Research indicates that compounds like 4-(4-Bromo-2-methylphenoxy)piperidine may exhibit antidepressant properties. The piperidine scaffold is common in many bioactive compounds known for their effects on mood regulation.
2. Anticancer Activity
Several studies have evaluated the anticancer potential of derivatives related to this compound. For instance:
- Cell Proliferation Inhibition : Compounds structurally related to 4-(4-Bromo-2-methylphenoxy)piperidine have demonstrated the ability to arrest cell cycles in various cancer cell lines, indicating potential as anticancer agents .
- IC50 Values : Some derivatives exhibit IC50 values in the micromolar range against specific cancer cell lines, suggesting moderate potency. For example, one derivative showed an IC50 of 5.67 µM against the Huh7 hepatocellular carcinoma cell line .
3. Interaction with Enzymes
The compound's interaction with specific enzymes is an area of ongoing research. It has been suggested that it may inhibit certain hydrolases involved in lipid metabolism, which could have implications for metabolic disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 4-(4-Bromo-2-methylphenoxy)piperidine derivatives. Key findings include:
- The phenoxy group plays a significant role in enhancing biological activity.
- Modifications to the piperidine ring or phenoxy substituents can lead to variations in potency and selectivity against different targets .
Case Studies
属性
IUPAC Name |
4-(4-bromo-2-methylphenoxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRVTLBEWUGCBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













